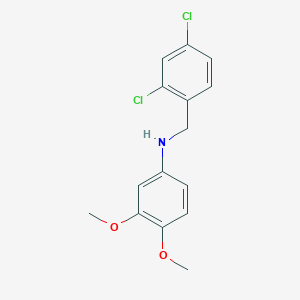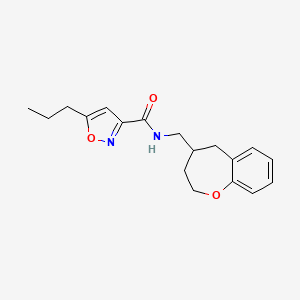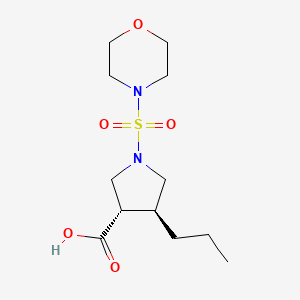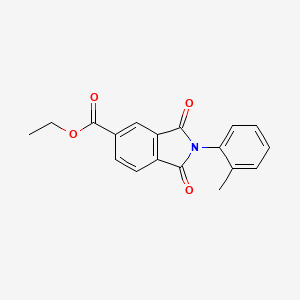![molecular formula C10H13NO5S B5632716 methyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5632716.png)
methyl N-[(4-methoxyphenyl)sulfonyl]glycinate
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multi-step chemical processes, starting from basic chemical precursors to achieve the desired molecular structure. For instance, the synthesis of methyl sulfomycinate and sulfomycinic amide, which are degradation products of sulfomycin thiopeptide antibiotics, begins with diethoxyacetonitrile, demonstrating a convergent synthesis approach (Bagley & Glover, 2006). Another example includes the synthesis of a novel methyl compound with antimicrobial properties, showcasing the diverse synthetic routes utilized in creating sulfonamide-based molecules (Murugavel et al., 2017).
Molecular Structure Analysis
The molecular structure of methyl N-[(4-methoxyphenyl)sulfonyl]glycinate and similar compounds is often analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the detailed examination of the compound's structure, including bond lengths, angles, and the overall geometry, which are crucial for understanding its reactivity and properties (Murugavel et al., 2017).
Chemical Reactions and Properties
Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate can undergo various chemical reactions, highlighting its reactivity and versatility. For example, its synthesis can involve reactions such as etherification, sulfonation, and amide formation, each contributing to the molecule's unique structure and potential applications. The compound's reactivity with different reagents and under various conditions can be leveraged to produce a wide array of derivatives with diverse biological and chemical properties.
Physical Properties Analysis
The physical properties of methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, including its melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for predicting its behavior in different environments and applications, ranging from chemical synthesis to potential pharmaceutical uses.
Chemical Properties Analysis
The chemical properties of methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, such as its acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for its application in synthesis and drug development. Its sulfonamide group, in particular, plays a significant role in its chemical behavior, influencing its interactions with other molecules and reagents.
Propriétés
IUPAC Name |
methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-15-8-3-5-9(6-4-8)17(13,14)11-7-10(12)16-2/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWTVZKDBPLSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(4-methoxyphenyl)sulfonyl]glycinate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)
![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)
![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)


![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)
![ethyl 4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B5632674.png)
![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)
![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)

![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5632731.png)
![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)